molecular formula CH3SiCl3<br>CH3Cl3Si B1216827 Methyltrichlorosilane CAS No. 75-79-6

Methyltrichlorosilane

Cat. No.: B1216827
CAS No.: 75-79-6
M. Wt: 149.47 g/mol
InChI Key: JLUFWMXJHAVVNN-UHFFFAOYSA-N
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Description

Methyltrichlorosilane, also known as trichloromethylsilane, is an organosilicon compound with the chemical formula CH₃SiCl₃. It is a colorless liquid with a sharp odor similar to hydrochloric acid. This compound is primarily used as a precursor for forming various cross-linked siloxane polymers .

Mechanism of Action

Target of Action

Methyltrichlorosilane is primarily used as a precursor for forming various cross-linked siloxane polymers . It is also used in the production of silicon carbide (SiC) nanowires . The primary targets of this compound are therefore the molecules and structures involved in these processes.

Mode of Action

This compound interacts with its targets through several chemical reactions. It undergoes hydrolysis to form a silanol, which is unstable and eventually condenses to give a polymer network . This reaction can be represented as follows:

MeSiCl3+3H2O→MeSi(OH)3+3HCl\text{MeSiCl}_3 + 3 \text{H}_2\text{O} \rightarrow \text{MeSi(OH)}_3 + 3 \text{HCl} MeSiCl3​+3H2​O→MeSi(OH)3​+3HCl

MeSi(OH)3→MeSiO1.5+1.5H2O\text{MeSi(OH)}_3 \rightarrow \text{MeSiO}_{1.5} + 1.5 \text{H}_2\text{O} MeSi(OH)3​→MeSiO1.5​+1.5H2​O

This compound also undergoes alcoholysis (reaction with alcohol) to give alkoxysilanes . For example, methanol converts it to trimethoxymethylsilane:

MeSiCl3+3CH3OH→MeSi(OCH3)3+3HCl\text{MeSiCl}_3 + 3 \text{CH}_3\text{OH} \rightarrow \text{MeSi(OCH}_3)_3 + 3 \text{HCl} MeSiCl3​+3CH3​OH→MeSi(OCH3​)3​+3HCl

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the formation of siloxane polymers and silicon carbide nanowires . The hydrolysis and alcoholysis reactions mentioned above are key steps in these pathways.

Pharmacokinetics

It’s important to note that this compound is a colorless liquid with a sharp odor similar to that of hydrochloric acid .

Result of Action

The result of this compound’s action is the formation of various cross-linked siloxane polymers and silicon carbide nanowires . These materials have a wide range of applications, including use in high-temperature electrical insulation .

Action Environment

Environmental factors can significantly influence the action of this compound. For example, it reacts vigorously with water, producing hydrogen chloride and, in some cases, flammable hydrogen gas . Therefore, it must be handled carefully to avoid contact with water. It is also highly flammable and reacts with water to release hydrochloric acid . Therefore, it should be stored and used in a controlled environment to ensure safety .

Biochemical Analysis

Biochemical Properties

Methyltrichlorosilane plays a significant role in biochemical reactions, particularly in the formation of siloxane polymers. It undergoes hydrolysis to form methylsilanol, which further condenses to create a polymer network . This compound interacts with water, alcohols, and alkali metals, leading to the formation of various derivatives such as trimethoxymethylsilane and poly(methylsilyne) . These interactions are crucial for its application in creating water-repellent films and other materials.

Cellular Effects

This compound has notable effects on cellular processes. When exposed to water, it forms a thin layer of methylpolysiloxane on surfaces, altering the contact angle and making the surface water-repellent . This property is utilized in modifying the surface properties of materials, impacting cell adhesion and interaction with the modified surfaces. Detailed studies on its direct effects on cell signaling pathways, gene expression, and cellular metabolism are limited.

Molecular Mechanism

At the molecular level, this compound exerts its effects through hydrolysis and alcoholysis reactions. The hydrolysis of this compound results in the formation of methylsilanol and hydrochloric acid . The methylsilanol further condenses to form a polymer network, which is essential for its application in creating siloxane polymers. The compound’s reactivity with water and alcohols is a key aspect of its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its reactivity with water and other compounds. The compound is known to degrade and form hydrochloric acid upon exposure to moisture . This degradation can impact the stability and long-term effects of this compound on cellular functions. Studies have shown that the compound’s hydrophobic properties can be maintained over time, making it useful for long-term applications in surface modification .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of the compound can lead to toxic effects, including irritation of mucous membranes and severe burns upon contact with skin and eyes . The compound’s reactivity and the formation of hydrochloric acid upon degradation contribute to its toxicity at higher doses. Detailed studies on the threshold effects and specific dosage-related impacts in animal models are limited.

Metabolic Pathways

This compound is involved in metabolic pathways that include hydrolysis and alcoholysis reactions. The compound interacts with water to form methylsilanol and hydrochloric acid, which further condenses to form a polymer network . These reactions are essential for its application in creating siloxane polymers and other materials. The compound’s reactivity with alcohols also leads to the formation of alkoxysilanes, which are important intermediates in various biochemical processes .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interactions with water and other compounds. The compound’s reactivity with water leads to the formation of a thin layer of methylpolysiloxane on surfaces, impacting its localization and accumulation . This property is utilized in modifying the surface properties of materials, affecting their interaction with cells and tissues.

Subcellular Localization

The subcellular localization of this compound is influenced by its reactivity and the formation of methylpolysiloxane layers. The compound’s interactions with water and other compounds lead to its accumulation on surfaces, impacting its activity and function . The formation of water-repellent films through the condensation of methylsilanol is a key aspect of its subcellular localization and its application in surface modification.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyltrichlorosilane is typically synthesized through the direct process of reacting chloromethane with elemental silicon in the presence of a copper catalyst at temperatures of at least 250°C. The reaction can be represented as follows: [ 2 \text{CH}_3\text{Cl} + \text{Si} \rightarrow (\text{CH}_3)_4-n\text{SiCl}_n + \text{other products} ] In this reaction, the amount of metal catalyst is adjusted to favor the production of this compound over other chlorosilanes .

Industrial Production Methods: The industrial production of this compound follows the same synthetic route as described above. The process is optimized to maximize yield and efficiency, often involving continuous flow reactors and precise control of reaction conditions .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyltrichlorosilane has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

  • Chlorotrimethylsilane (CH₃SiCl₃)
  • Dichlorodimethylsilane (CH₃SiCl₂)
  • Trichlorosilane (SiHCl₃)
  • Silicon tetrachloride (SiCl₄)

Comparison:

This compound stands out due to its unique combination of reactivity and ability to form cross-linked siloxane polymers, making it highly valuable in various industrial and research applications.

Properties

IUPAC Name

trichloro(methyl)silane
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InChI

InChI=1S/CH3Cl3Si/c1-5(2,3)4/h1H3
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InChI Key

JLUFWMXJHAVVNN-UHFFFAOYSA-N
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Canonical SMILES

C[Si](Cl)(Cl)Cl
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Molecular Formula

CH3Cl3Si, CH3SiCl3
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Related CAS

61596-88-1
Record name Silane, trichloromethyl-, homopolymer
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DSSTOX Substance ID

DTXSID4026426
Record name Methyltrichlorosilane
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Molecular Weight

149.47 g/mol
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Physical Description

Methyltrichlorosilane appears as a colorless fuming liquid with a pungent odor. Flash point 8 °F. Vapor and liquid may cause burns. Denser than water. Vapors are heavier than air., Colorless liquid with a sharp, irritating odor; [CHRIS], COLOURLESS LIQUID WITH PUNGENT ODOUR.
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Boiling Point

152 °F at 760 mmHg (EPA, 1998), 65.6 °C, 66 °C
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Flash Point

15 °F (EPA, 1998), 45 °F (Open cup); 15 °F (Closed cup), 8 °C
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Solubility

Decomposes in ethanol, Decomposes instantly in water, Solubility in water: reaction
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Density

1.27 at 77 °F (EPA, 1998) - Denser than water; will sink, 1.270 at 25 °C/25 °C, Relative density (water = 1): 1.3
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Vapor Density

5.17 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 5.17 (Air = 1), Relative vapor density (air = 1): 5.2
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Vapor Pressure

167.0 [mmHg], 167 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 17.9
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Color/Form

COLORLESS LIQUID

CAS No.

75-79-6
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Melting Point

-108 °F (EPA, 1998), -90 °C
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Synthesis routes and methods I

Procedure details

The ether and phenylCl are fed in a ratio of 4:1 and the magnesium is fed at a rate to sustain the reaction as monitored by the reactor temperature profile, jacket water temperature rise, and agitator motor amps. The MeSiCl3 feed is varied to obtain a coupling ratio between 0.25 and 0.90 moles of PhCl/mole of MeSiCl3 depending on the ratio of Ph2SiMeCl/PhMeSiCl2 desired. Toluene is fed in at a 3:1 ratio to the PhenylCl in ether.
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Synthesis routes and methods II

Procedure details

As control experiments, the ammonolysis of CH3SiCl3 alone was studied. Ammonolysis of this precursor in Et2O gave a 46% yield of soluble solid product, molecular weight 702 g/mol. ceramic yield (by TGA to 950° C.) 56%. A similar CH3SiCl3 /NH3 reaction in THF gave soluble solid product in 82% yield, molecular weight 672 g/mol, ceramic yield (by TGA) 69%. By proton NMR (CH3Si/NH integration), the Et2O product may be formulated as [CH3Si(NH)1.3 ]x, the THF product as [CH3Si(NH)1.6 ]x. (This is only a rough approximation because integration of the broad NH signals is rather inaccurate). The results of the coammonolyses of CH3SiHCl2 and CH3SiCl3 are given in Tables 4 and 5.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyltrichlorosilane

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